Octocrylene
Overview
Description
Octocrylene, known scientifically as octocrilene, is an organic compound that acts as an ultraviolet (UV) filter, absorbing mainly UVB radiation and short UVA wavelengths. It's commonly used in various cosmetic products to provide sun protection or to protect cosmetic formulations from UV radiation. Despite concerns regarding potential adverse effects on the endocrine system and allergic/photoallergic potential, octocrylene is considered safe for use in cosmetics at concentrations up to 10% (Berardesca et al., 2019).
Synthesis Analysis
The synthesis of octocrylene and its related compounds involves complex chemical processes. While specific details on the synthesis of octocrylene were not directly found, related research on the synthesis of graphene and its derivatives highlights the intricate methods and industrial potential of synthesizing complex organic compounds (Lee et al., 2019). These methods may share similarities with those used in the synthesis of UV filters like octocrylene, emphasizing the importance of understanding the physicochemical properties and potential industrial applications of such compounds.
Molecular Structure Analysis
While the specific molecular structure analysis of octocrylene is not detailed in the reviewed literature, the study of polymer science, including the molecular understanding and design of polyacrylamides and polyacrylates, offers insights into how molecular structure influences the properties and applications of organic compounds (Chen et al., 2016). These insights can be applied to understanding the effectiveness of octocrylene as a UV filter, where molecular structure plays a crucial role in its UV absorption capabilities.
Chemical Reactions and Properties
The chemical reactions and properties of octocrylene involve its stability and interaction with other substances. For instance, octocrylene is known to stabilize other UV filters such as avobenzone, showing its importance in creating broad-spectrum sun protection formulations (Berardesca et al., 2019). Additionally, the synthesis and reactivity of various phosphonate vinyl monomers provide a broader context for understanding the chemical behavior of UV filters like octocrylene (David et al., 2012).
Physical Properties Analysis
The physical properties of octocrylene, such as its solubility, melting point, and viscosity, are critical for its application in sunscreen formulations. While specific data on octocrylene were not provided, the synthesis and characterization of novel bio-elastomers for tissue engineering offer insights into how the physical properties of organic compounds are tailored for specific applications (Djordjevic et al., 2011).
Chemical Properties Analysis
The chemical properties of octocrylene, including its reactivity and stability under various conditions, determine its effectiveness as a UV filter. The review on the safety of octocrylene highlights its chemical stability and lack of endocrine disruption potential, marking it as a safe ingredient in cosmetics (Berardesca et al., 2019).
Scientific Research Applications
UV Filter in Personal Care Products : Octocrylene is widely used in sunscreens and cosmetics to prevent sun-related skin damage due to its photostability and ability to photostabilize other UV filters, thus enhancing the effectiveness of sun protection products (Manová et al., 2014).
Safety and Risk Assessment : Studies have examined the safety profile of Octocrylene, assessing its potential for allergic reactions, endocrine disruption, and overall safety when used in cosmetics at concentrations up to 10%. Research indicates that Octocrylene is a rare sensitizer, with photocontact allergy being more frequent (Berardesca et al., 2019).
Photocontact Allergy and Contact Allergy : Several studies have reported an increasing number of patients with photocontact allergy to Octocrylene, particularly in those who have previously used products containing the non-steroidal anti-inflammatory drug ketoprofen (de Groot & Roberts, 2014).
Interaction with Amino Acid Analogs : Research has investigated Octocrylene’s interaction with amino acid analogs in the presence of UV radiation, aiming to understand its photoallergenic capacity. The study found that Octocrylene can react with primary amines and alcohols under photoinduced conditions (Karlsson et al., 2012).
Environmental Impact and Bioremediation : Octocrylene's accumulation in various environments and its ecological consequences have been discussed. Studies have identified microbial species capable of degrading Octocrylene, suggesting potential for bioremediation approaches (Suleiman et al., 2019).
Chemical Fate in Chlorinated Water : Research has explored Octocrylene's chemical fate in chlorinated water, such as swimming pools, and the formation of toxic byproducts. This study contributes to understanding the potential environmental risks of Octocrylene in aquatic systems (Medici et al., 2022).
Influence on Vitamin D Synthesis : Studies have also investigated Octocrylene's potential to disrupt normal vitamin D synthesis pathways, suggesting that exposure to this chemical could impact vitamin D levels in the body (Abdi et al., 2022).
Future Directions
properties
IUPAC Name |
2-ethylhexyl 2-cyano-3,3-diphenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO2/c1-3-5-12-19(4-2)18-27-24(26)22(17-25)23(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19H,3-5,12,18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJSMJQBSVNSBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025299 | |
Record name | 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Octocrylene is an effective oil soluble liquid UV‐B filter. It has excellent dissolving properties for crystalline UV filters. Due to its outstanding photostability it is used as photostabilizer. Conjugated acrylate portion absorbs UVB and short-wave UVA (ultraviolet) rays with wavelengths in the range of 280-320 nm which protects the skin from direct DNA damage. The ethylhexanol portion is a fatty alcohol, which functions as an emollient due to it's hydrophobicity. | |
Record name | Octocrylene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09535 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Octocrylene | |
CAS RN |
6197-30-4 | |
Record name | Octocrylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6197-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octocrylene [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006197304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octocrylene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09535 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9025299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octocrilene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.683 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTOCRYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A68WGF6WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.